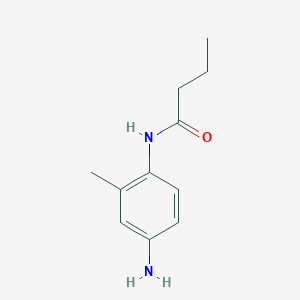

N-(4-氨基-2-甲基苯基)丁酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

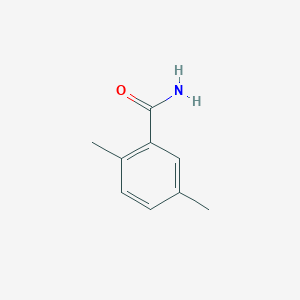

N-(4-amino-2-methylphenyl)butanamide is a chemical compound that belongs to the class of butanamides. It is characterized by the presence of an amino group attached to a benzene ring that is also substituted with a methyl group, and this aromatic moiety is further linked to a butanamide structure. The compound is of interest due to its potential applications in various fields, including medicinal chemistry and material science.

Synthesis Analysis

The synthesis of N-(4-amino-2-methylphenyl)butanamide and related compounds involves several chemical reactions. For instance, N-tert-butanesulfinyl imines serve as versatile intermediates for the asymmetric synthesis of amines, which could potentially be applied to the synthesis of N-(4-amino-2-methylphenyl)butanamide derivatives . Additionally, the synthesis of related butanamide compounds has been reported, such as the preparation of N-[3-(3-(piperidinomethyl)phenoxy)propyl]butanamides, which involves the coupling of appropriate aldehydes or ketones with pharmacophoric moieties .

Molecular Structure Analysis

The molecular structure of N-(4-amino-2-methylphenyl)butanamide can be analyzed through various spectroscopic techniques. For example, the structure of new 4-hydroxy-N-(2-hydroxyethyl)butanamides was determined by X-ray diffraction, which could be analogous to the structural determination of N-(4-amino-2-methylphenyl)butanamide . Moreover, the synthesis of isotopomers of related compounds, such as N-(tert-butoxycarbonyl)-4-cyano-l-phenylalanine methyl ester, provides insights into the vibrational properties of the nitrile group, which could be relevant for the analysis of the molecular structure of N-(4-amino-2-methylphenyl)butanamide .

Chemical Reactions Analysis

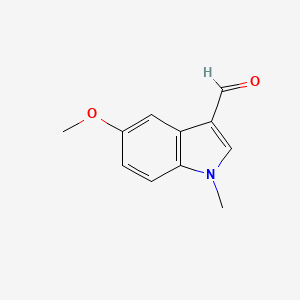

The chemical reactivity of N-(4-amino-2-methylphenyl)butanamide can be inferred from related compounds. For instance, the synthesis of N-(substituted-phenyl)-4-{(4-[(E)-3-phenyl-2-propenyl]-1-piperazinyl}butanamides involves nucleophilic substitution reactions and provides insights into the potential chemical reactions that N-(4-amino-2-methylphenyl)butanamide might undergo . Similarly, the preparation of N-(2-formyl-1-methylimidazol-4-yl)-2,2-dimethylpropanamide and its use as a synthon for reductive amination reactions could be relevant for the chemical modification of N-(4-amino-2-methylphenyl)butanamide .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-(4-amino-2-methylphenyl)butanamide can be deduced from studies on similar compounds. For instance, the acidity and hydrogen bonding capabilities of new 4-hydroxy-N-(2-hydroxyethyl)butanamides have been investigated, which could provide insights into the acid-base properties and solubility of N-(4-amino-2-methylphenyl)butanamide . Additionally, the synthesis of N-(5-chloro-2-methoxyphenyl)-4-(5-substituted-1,3,4-oxadiazol-2-ylthio)butanamide derivatives and their biological activities suggest that N-(4-amino-2-methylphenyl)butanamide may also exhibit interesting biological properties .

科学研究应用

Dipeptidyl Peptidase IV Inhibitors

N-(4-amino-2-methylphenyl)butanamide衍生物已被研究作为二肽基肽酶IV(DPP-IV)抑制剂的作用。这些化合物,特别是3-氨基-N-(4-芳基-1,1-二氧硫代-4-基)丁酰胺,显示出高效的DPP-IV抑制活性,这在降低糖尿病治疗中的血糖水平中具有重要意义(Nitta et al., 2012)。

Tyrosinase and Melanin Inhibitors

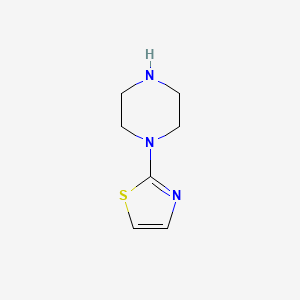

对N-(取代苯基)-4-{(4-[(E)-3-苯基-2-丙烯基]-1-哌嗪基}丁酰胺的研究揭示了它们作为酪氨酸酶和黑色素抑制剂的潜力。这些化合物显示出显著的生物活性,并有潜在用途于脱色药物开发,具有最小毒性(Raza et al., 2019)。

Matrix Metalloproteinase Inhibitors

基于N-(4-氨基-2-甲基苯基)丁酰胺的新型氟化衍生物已被合成为基质金属蛋白酶(MMPs)的抑制剂。这些化合物对于正电子发射断层扫描(PET)成像中MMPs在各种病理过程中的发展至关重要(Wagner et al., 2007)。

Antibacterial Agents

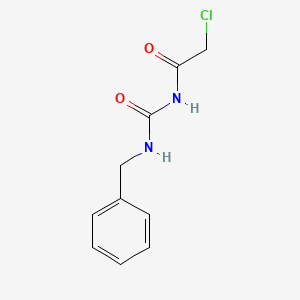

已合成N-(4-氨基-2-甲基苯基)丁酰胺衍生物,并证明对特定细菌菌株具有良好的抗菌活性。这些化合物,特别是从3-[(4-甲基苯基)氨基]丙酰肼合成的唑类衍生物,在抗菌药物开发中显示出潜力(Tumosienė等,2012)。

Anticonvulsant Agents

一些N-(4-氨基-2-甲基苯基)丁酰胺衍生物已被研究其抗抽搐活性。这些化合物在各种癫痫模型中显示出疗效,表明在癫痫治疗中有潜在用途(Kamiński等,2015)。

Supramolecular Assemblies

已使用N-(4-氨基-2-甲基苯基)丁酰胺的两性衍生物形成超分子组装体,具有在药物传递和组织再生中的潜在应用。这些组装体对哺乳动物成纤维细胞没有细胞毒性,使其适用于生物医学应用(Cutrone et al., 2017)。

属性

IUPAC Name |

N-(4-amino-2-methylphenyl)butanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O/c1-3-4-11(14)13-10-6-5-9(12)7-8(10)2/h5-7H,3-4,12H2,1-2H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIJBYCUGXOSOOM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)NC1=C(C=C(C=C1)N)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40359362 |

Source

|

| Record name | N-(4-amino-2-methylphenyl)butanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40359362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-amino-2-methylphenyl)butanamide | |

CAS RN |

769928-20-3 |

Source

|

| Record name | N-(4-amino-2-methylphenyl)butanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40359362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(4-Bromobenzyl)oxy]-5-chlorobenzaldehyde](/img/structure/B1331810.png)

![(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetic acid](/img/structure/B1331825.png)

![6-Bromo-4H-imidazo[4,5-b]pyridine](/img/structure/B1331835.png)

![6-bromo-1,3-dihydro-2H-imidazo[4,5-b]pyridine-2-thione](/img/structure/B1331836.png)

![6-Morpholinobenzo[d]thiazol-2-amine](/img/structure/B1331860.png)